molecular formula C15H18FN3O B7368084 N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine

N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine

Cat. No.: B7368084
M. Wt: 275.32 g/mol
InChI Key: MNVXOGGVINYWAK-UHFFFAOYSA-N
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Description

N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine: is a synthetic organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a fluoroquinazoline core structure, which is substituted with a 2,6-dimethyloxan-4-yl group. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O/c1-9-5-12(6-10(2)20-9)19-15-13-7-11(16)3-4-14(13)17-8-18-15/h3-4,7-10,12H,5-6H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVXOGGVINYWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)NC2=NC=NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine typically involves the following steps:

    Formation of the Fluoroquinazoline Core: The fluoroquinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and a fluorinated reagent.

    Introduction of the 2,6-dimethyloxan-4-yl Group: The 2,6-dimethyloxan-4-yl group can be introduced through a nucleophilic substitution reaction using a suitable oxane derivative and a base.

Industrial Production Methods

Industrial production of This compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput screening techniques to identify optimal reaction conditions, as well as the use of advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may yield reduced quinazoline derivatives.

Scientific Research Applications

N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine: has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to investigate its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The fluoroquinazoline core structure is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved will depend on the specific biological activity being investigated.

Comparison with Similar Compounds

N-(2,6-dimethyloxan-4-yl)-6-fluoroquinazolin-4-amine: can be compared with other similar compounds, such as:

    N-(2,6-dimethyloxan-4-yl)-2,2-difluoro-2H-1,3-benzodioxol-5-amine: This compound has a similar structure but contains a benzodioxole ring instead of a quinazoline ring.

    2-(2,6-dimethyloxan-4-yl)ethan-1-amine hydrochloride: This compound has a similar oxane group but lacks the fluoroquinazoline core.

The uniqueness of This compound lies in its specific combination of the fluoroquinazoline core and the 2,6-dimethyloxan-4-yl group, which may confer unique biological activities and potential therapeutic applications.

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